![molecular formula C13H14N2O2 B2874263 N-[(4-Nitrophenyl)methyl]-N-prop-2-ynylcyclopropanamine CAS No. 1645429-88-4](/img/structure/B2874263.png)
N-[(4-Nitrophenyl)methyl]-N-prop-2-ynylcyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[(4-Nitrophenyl)methyl]-N-prop-2-ynylcyclopropanamine” is an organic compound containing a nitrophenyl group, a cyclopropane ring, and a prop-2-ynyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the characteristic structural features of its functional groups, including the planar structure of the nitrophenyl group, the three-membered ring of the cyclopropane, and the linear geometry of the prop-2-ynyl group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The nitro group is electron-withdrawing and could make the compound susceptible to nucleophilic attack. The cyclopropane ring is strained and could be reactive towards ring-opening reactions. The prop-2-ynyl group could participate in reactions typical of alkynes .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting and boiling points, solubility, stability, and reactivity .Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
- A study on Flutamide metabolism, a compound structurally related to N-[(4-Nitrophenyl)methyl]-N-prop-2-ynylcyclopropanamine, identified new metabolites in human liver microsomes and urine of prostate cancer patients, suggesting potential implications for drug metabolism research (Goda et al., 2006).
- Another study explored the pharmacokinetics and metabolism of a selective androgen receptor modulator in rats, which could provide insights for the study of similar compounds like this compound (Wu et al., 2006).
Neurological Applications
- Research on the inhibition of neuronal nitric oxide synthase to prevent Parkinsonism in baboons highlighted potential neurological applications for structurally related compounds (Hantraye et al., 1996).
Chemical and Physical Properties
- A study on chirality and hydrogen bonding in molecular crystals for phase-matched second-harmonic generation using N-(4-nitrophenyl)-(L)-prolinol, a compound related to this compound, provides insights into its potential applications in material science (Zyss et al., 1984).
- The chemotaxis and biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98 suggests potential environmental and bioremediation applications for similar compounds (Bhushan et al., 2000).
Synthetic Applications
- Research on doubly activated cyclopropanes as synthetic precursors for the preparation of 4-nitro- and 4-cyano-dihydropyrroles and pyrroles may provide methodologies applicable to the synthesis of related compounds (Wurz & Charette, 2005).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-nitrophenyl)methyl]-N-prop-2-ynylcyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-9-14(12-7-8-12)10-11-3-5-13(6-4-11)15(16)17/h1,3-6,12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBSZWIPUAPEME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1=CC=C(C=C1)[N+](=O)[O-])C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
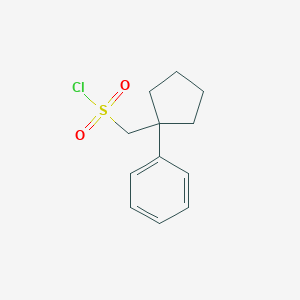
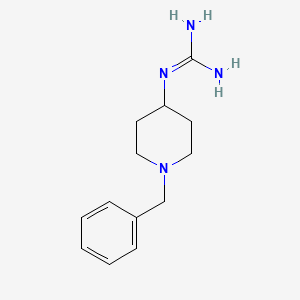
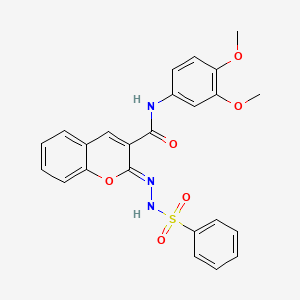
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2874189.png)
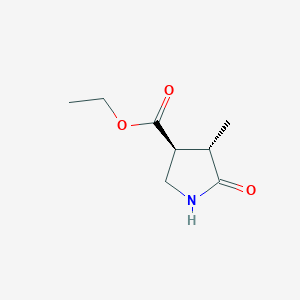
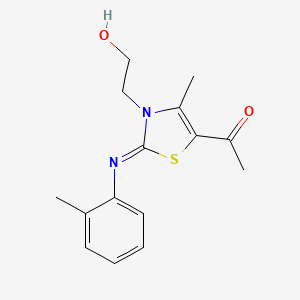
![7-(4-Ethylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2874192.png)
![2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2874193.png)


![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
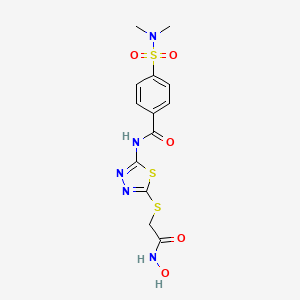
![(2-Chlorophenothiazin-10-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B2874202.png)
![N-(4-acetylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2874203.png)
